molecular formula C24H22Br2N2O2 B606632 CH-0076989 CAS No. 54371-52-9

CH-0076989

Cat. No. B606632
CAS RN: 54371-52-9
M. Wt: 530.25
InChI Key: OONLXNFYGYMTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CH-0076989 is a chemokine receptor CCR3 agonist.

Scientific Research Applications

Bibliometric Analysis in Scientific Research

  • Ch-index in Evaluating Research Output : The ch-index is discussed as a bibliometric indicator for evaluating a scientist's published research output based on the number of different citing authors, rather than the number of received citations. This method is sensitive to self-citations and recurrent citers (Franceschini et al., 2010).

Connected Health (CH) Research

  • Development of Connected Health Research : A study examines the evolution of connected health research, revealing growth in technology-driven research with significant contributions from medicine. This research area focuses on proactive, patient-centered healthcare solutions (Karampela et al., 2019).

Nanoparticle Synthesis

  • Advances in Nanoparticle Synthesis : This paper discusses the development of novel materials, particularly in the field of nanoparticle synthesis, which is crucial in various areas including the electronics industry (Cushing et al., 2004).

Solar Energy and Methane Decomposition

  • Solar Thermal Cracking of Methane : Research on the thermal decomposition of methane (CH4) into carbon and hydrogen using a solar chemical reactor. This process is significant for hydrogen production and solar-to-chemical energy conversion (Maag et al., 2009).

Cultural Heritage and Scientific Techniques

  • Detectors in Cultural Heritage : The application of new instrumentation for cultural heritage studies, including spectrometric techniques and detectors, is discussed. This research aids in diagnostics and conservation of cultural heritage (Giuntini et al., 2021).

Astrochemistry

  • Astrochemical Studies with Cold Molecular Ions : This paper presents astrochemical studies involving state-selected molecular ions, specifically focusing on the molecule CH+ and its significance in interstellar chemistry (Kreckel et al., 2019).

High-Throughput Screening in Material Science

  • Combinatorial and High-Throughput Screening : The application of combinatorial and high-throughput experimentation in materials science for discovering and optimizing new materials is covered. This approach is crucial in areas like catalysis and electronic materials (Potyrailo et al., 2011).

Chemistry and Nitrogen Atoms

  • Impact of Nitrogen Atoms in Biomedical Research : The role of replacing a CH group with a nitrogen atom in molecular design for biomedical research is discussed. This replacement can lead to improved pharmacological profiles (Pennington & Moustakas, 2017).

properties

CAS RN

54371-52-9

Product Name

CH-0076989

Molecular Formula

C24H22Br2N2O2

Molecular Weight

530.25

IUPAC Name

4-(2-(benzofuran-4-yl)acetamido)-2-bromo-1-(3-phenylpropyl)pyridin-1-ium bromide

InChI

InChI=1S/C24H21BrN2O2.BrH/c25-23-17-20(11-14-27(23)13-5-8-18-6-2-1-3-7-18)26-24(28)16-19-9-4-10-22-21(19)12-15-29-22;/h1-4,6-7,9-12,14-15,17H,5,8,13,16H2;1H

InChI Key

OONLXNFYGYMTLC-UHFFFAOYSA-N

SMILES

c1ccc(cc1)CCC[n+]2ccc(cc2Br)NC(=O)Cc3cccc4c3cco4.[Br-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CH-0076989;  CH 0076989;  CH0076989;  UNII-9E629B19WL;  CHEMBL485834;  9E629B19WL.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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